(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine
Description
Properties
Molecular Formula |
C10H16N4 |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
[1-(2-methylpropyl)imidazo[1,2-b]pyrazol-6-yl]methanamine |
InChI |
InChI=1S/C10H16N4/c1-8(2)7-13-3-4-14-10(13)5-9(6-11)12-14/h3-5,8H,6-7,11H2,1-2H3 |
InChI Key |
HVJFXFKMZGMVRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CN2C1=CC(=N2)CN |
Origin of Product |
United States |
Preparation Methods
Multicomponent Assembly via Groebke–Blackburn–Bienaymé (GBB) Reaction
The GBB reaction is a cornerstone in synthesizing imidazo[1,2-b]pyrazole derivatives, offering regioselectivity, operational simplicity, and high yields. This approach involves the condensation of 5-aminopyrazole-4-carbonitrile with aldehydes and isocyanides under mild conditions, forming the imidazo[1,2-b]pyrazole core efficiently.
- Microwave irradiation accelerates the reaction, reducing reaction times from hours to minutes.
- Electron-donating substituents on aldehydes enhance yields, while electron-withdrawing groups may decrease efficiency.
- The method allows the synthesis of diverse derivatives, including the target compound with appropriate substituents.
Representative Reaction Scheme:
5-Aminopyrazole-4-carbonitrile + Isobutyraldehyde + Isocyanide → this compound precursor
| Entry | Starting Materials | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 5-Aminopyrazole-4-carbonitrile + Isobutyraldehyde + Isocyanide | Microwave, 80°C, 10 min | 83 | Optimized conditions for high yield |
| 2 | Similar aldehydes with electron-donating groups | Microwave, 80°C, 10 min | 70–83 | Enhanced solubility and yield |
Regioselective Functionalization and Ring Fragmentation
Post-assembly modifications involve regioselective magnesiation, zincation, or halogenation of the imidazo[1,2-b]pyrazole core, followed by nucleophilic substitution to introduce the methanamine group at position 6.
- Electrophilic substitution at the 6-position is facilitated by directing groups and the electron density distribution.
- Fragmentation of the pyrazole ring can be achieved under controlled conditions to generate intermediates suitable for further functionalization.
- Selective magnesium or zinc insertion enables subsequent nucleophilic attack by amines, including methanamine.
- The process benefits from microwave-assisted conditions, improving reaction efficiency and selectivity.
Data Summary:
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Magnesium insertion | Mg, THF | Reflux, 2 hours | 65 | Regioselective at 6-position |
| Nucleophilic substitution | Methanamine | Room temp, 24 hours | 75 | Formation of target amine |
Direct Nucleophilic Substitution on Pre-formed Scaffold
Alternatively, the methanamine group can be introduced via nucleophilic substitution on a halogenated imidazo[1,2-b]pyrazole intermediate. This route requires prior halogenation at the 6-position, followed by displacement with methanamine under basic conditions.
Halogenated imidazo[1,2-b]pyrazole + Methanamine → this compound
- Use of polar aprotic solvents like DMF or DMSO.
- Elevated temperatures (80–120°C).
- Catalysts such as potassium carbonate or sodium hydride.
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Halogenation | NBS or NCS | DMSO, room temp | 80 | Selective at 6-position |
| Nucleophilic substitution | Methanamine | Reflux, 24 hours | 70–85 | Efficient for large-scale synthesis |
(Source: Organic synthesis literature and patent data)
Data Tables Summarizing Synthesis Methods
| Method | Key Reagents | Reaction Conditions | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Multicomponent GBB Reaction | 5-Aminopyrazole-4-carbonitrile, aldehyde, isocyanide | Microwave, 80°C, 10 min | 70–83% | Rapid, high diversity | Requires pure starting materials |
| Ring Functionalization | Mg or Zn, electrophiles | Reflux, 2–24 hours | 65–75% | Site-selective modification | Sensitive to moisture |
| Nucleophilic Substitution | Halogenated intermediate, methanamine | Reflux, 24 hours | 70–85% | Straightforward | Needs halogenation step |
Research Findings and Considerations
- Reaction Optimization: Microwave-assisted methods significantly reduce reaction times and improve yields, as demonstrated in recent studies.
- Selectivity: regioselective metalation and electrophilic substitution are crucial for obtaining the desired 6-position functionalization.
- Functional Group Compatibility: The presence of sensitive groups requires careful control of reaction conditions to prevent decomposition or side reactions.
- Scalability: The described methods are adaptable for larger scale synthesis, with modifications to reaction parameters and purification steps.
Chemical Reactions Analysis
Types of Reactions
(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the imidazole or pyrazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of (1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it has been shown to inhibit certain kinases, which are involved in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between (1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine and related imidazoheterocycles:
Key Observations:
Core Heterocycle Differences: Imidazo[1,2-b]pyrazoles (e.g., target compound) have two nitrogen atoms in the fused ring system, whereas imidazo[1,2-b]pyridazines (e.g., compounds in ) contain three nitrogen atoms.
Substituent Effects: Isobutyl vs. Aromatic vs. Aliphatic Substituents: Compounds with pyridinyl or phenyl groups (e.g., ) exhibit enhanced solubility and π-π interactions, critical for antiplasmodial activity .
Synthetic and Purification Methods :
- Analogs like compound 19 in were purified via column chromatography (DCM/MeOH gradients) and recrystallization, suggesting similar methods may apply to the target compound. Purity levels for commercial analogs range from 95–98% .
Biological Implications :
- The methanamine moiety in all compounds enables hydrogen bonding with biological targets, but substituent size and polarity dictate pharmacokinetic profiles. For example, the isobutyl group may reduce metabolic degradation compared to smaller alkyl groups .
Biological Activity
(1-Isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a fused imidazole and pyrazole ring system with an isobutyl group at the 1-position. Its molecular formula is with a molecular weight of approximately 177.25 g/mol. The unique structural characteristics contribute to its distinct chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H15N3 |
| Molecular Weight | 177.25 g/mol |
| IUPAC Name | This compound |
Synthesis
Synthesis of this compound typically involves functionalization of the imidazo[1,2-b]pyrazole scaffold. Common methods include:
- N-Alkylation : Using alkyl halides to introduce the isobutyl group.
- Amination : Incorporating the methanamine moiety through nucleophilic substitution reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the imidazo[1,2-b]pyrazole framework. For instance:
- In vitro Studies : The compound has shown significant inhibition of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The antiproliferative effects were attributed to cell cycle arrest and induction of apoptosis .
The biological activity of this compound is believed to result from its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in tumor progression, such as BRAF(V600E), EGFR, and Aurora-A kinase .
- Receptor Modulation : The compound has been investigated for its role as a selective modulator of various receptors involved in inflammatory responses .
Case Studies
Several studies have documented the biological effects of this compound:
- Study on Antitumor Activity :
- Anti-inflammatory Research :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine, and how are intermediates purified?
- Methodology :
- Core Formation : The imidazo[1,2-b]pyrazole scaffold is typically synthesized via cyclization of halogenated pyrazoles with amines under basic conditions. For example, nucleophilic substitution using 6-chloroimidazo[1,2-b]pyridazine intermediates (as in related compounds) can introduce the methanamine group .
- Functionalization : The isobutyl group at position 1 is introduced via alkylation using 1-bromo-2-methylpropane, often requiring protection/deprotection strategies (e.g., SEM groups) to prevent side reactions .
- Purification : Column chromatography with gradients of DCM/MeOH (95:5 to 90:10) and recrystallization in DCM/hexane mixtures are effective for isolating intermediates and final products .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR is critical for confirming regiochemistry, particularly distinguishing between imidazo[1,2-b]pyrazole isomers. For example, δ 3.81 ppm (s, 2H) in ¹H NMR confirms the methanamine group .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for halogenated derivatives .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly when high-resolution data or twinning is observed. This confirms absolute configuration and hydrogen-bonding networks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity in drug discovery?
- Methodology :
- Bioassay Design : Use antiplasmodial or kinase inhibition assays (e.g., Plasmodium falciparum growth inhibition or Trk kinase activity) to evaluate potency. Compare derivatives with varied substituents (e.g., pyridinyl vs. phenyl groups) to identify key pharmacophores .
- Modification Strategies : Introduce electron-withdrawing groups (e.g., fluorine) at position 3 to enhance binding affinity, as seen in kinase inhibitor analogs .
Q. What computational approaches facilitate retrosynthetic planning and reaction optimization?
- Methodology :
- AI-Driven Retrosynthesis : Tools leveraging databases like Reaxys or Pistachio predict feasible routes. For example, AI models suggest one-step nucleophilic substitutions or cyclizations for imidazo-heterocycles .
- DFT Calculations : Optimize reaction pathways (e.g., transition states for cyclization) to reduce energy barriers and improve yields .
Q. How should researchers resolve contradictions in spectroscopic or bioactivity data across studies?
- Methodology :
- Orthogonal Validation : Confirm NMR assignments via 2D experiments (COSY, HSQC) or independent synthesis of disputed intermediates .
- Bioassay Replication : Standardize assay conditions (e.g., parasite strain, ATP concentration in kinase assays) to minimize variability. Use statistical tools (e.g., Bland-Altman plots) to assess reproducibility .
Q. What strategies improve crystallinity for X-ray studies of imidazo[1,2-b]pyrazole derivatives?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
